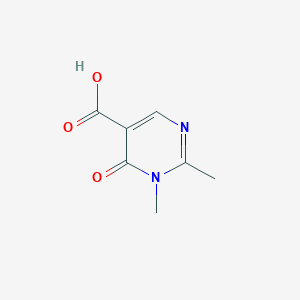

1,2-Dimethyl-6-oxopyrimidine-5-carboxylic acid

Description

1,2-Dimethyl-6-oxopyrimidine-5-carboxylic acid is a pyrimidine derivative featuring methyl substituents at positions 1 and 2, a keto group at position 6, and a carboxylic acid moiety at position 3. Its reactivity and stability are influenced by the electron-withdrawing carboxylic acid group and the electron-donating methyl substituents, which modulate solubility, acidity, and intermolecular interactions .

Properties

Molecular Formula |

C7H8N2O3 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

1,2-dimethyl-6-oxopyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C7H8N2O3/c1-4-8-3-5(7(11)12)6(10)9(4)2/h3H,1-2H3,(H,11,12) |

InChI Key |

IDYXXVVAOLAMSO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(C(=O)N1C)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dimethyl-6-oxopyrimidine-5-carboxylic acid typically involves the condensation of suitable precursors under controlled conditions. One common method involves the reaction of 2-amino-4,6-dimethylpyrimidine with ethyl chloroformate, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-6-oxopyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydropyrimidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 1,2-dimethyl-6-oxo-5-carboxylate derivatives, while reduction can produce dihydropyrimidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

1,2-Dimethyl-6-oxopyrimidine-5-carboxylic acid is characterized by its unique pyrimidine ring structure, which contributes to its biological activity. The compound has a molecular formula of CHNO and a molecular weight of 168.15 g/mol. Its structural features include:

- A pyrimidine ring that is essential for its interaction with biological targets.

- Carboxylic acid functionality that enhances solubility and reactivity.

Inhibition of Enzymes

Recent studies have identified this compound as a potential inhibitor of various enzymes involved in critical biological processes. For instance:

- MINA53 Inhibition : Research indicates that derivatives of this compound can act as selective inhibitors of the ribosomal oxygenase MINA53. This inhibition may have implications for cancer therapy, as MINA53 is involved in regulating ribosomal RNA modifications that affect protein synthesis .

| Compound | Target Enzyme | IC (μM) | Selectivity |

|---|---|---|---|

| 1 | MINA53 | ~200 | Moderate |

| 2 | NO66 | Not specified | Low |

Antiviral Activity

The compound has shown promise in the development of antiviral agents, particularly against Hepatitis C Virus (HCV). Studies have demonstrated that modifications to the pyrimidine scaffold can enhance inhibitory activity against HCV proteases, suggesting a pathway for developing new antiviral therapies .

Agrochemical Applications

This compound serves as an intermediate in the synthesis of agrochemicals. Its structural characteristics allow for modifications that can lead to the development of herbicides or pesticides tailored for specific agricultural applications.

Case Study 1: Development of Anticancer Agents

A series of compounds derived from this compound were synthesized and evaluated for their anticancer properties. The study highlighted the importance of substituents on the pyrimidine ring, demonstrating that specific modifications could significantly enhance cytotoxicity against various cancer cell lines .

Case Study 2: Enzyme Inhibition Profiles

In a detailed screening for enzyme inhibitors, compounds based on the structure of this compound were tested against a panel of human 2-oxoglutarate oxygenases. The results indicated varying degrees of selectivity and potency, paving the way for further optimization in drug design .

Mechanism of Action

The mechanism of action of 1,2-Dimethyl-6-oxopyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, the compound binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid . This inhibition can help in the treatment of conditions like gout and hyperuricemia.

Comparison with Similar Compounds

Substituent Position and Steric Effects

- 1,3-Dimethyl-5-(2-methylbenzyl)pyrrolo[2,3-d]pyrimidine-6-carboxylic Acid (): This compound differs in methyl group placement (1,3-dimethyl vs. 1,2-dimethyl) and includes a bulky 2-methylbenzyl group.

1-(Oxan-4-yl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic Acid ():

The oxan-4-yl substituent introduces a heterocyclic ether group, increasing hydrophilicity and hydrogen-bonding capacity. In contrast, the 1,2-dimethyl groups in the target compound enhance lipophilicity, suggesting divergent solubility profiles for drug delivery applications .

Functional Group Variations

- This structural difference may influence interactions with biological targets, such as enzymes or receptors, where basic residues could enhance binding affinity .

- 2-(Hydroxyimino)-1,6-dimethylpyrimidine-5-carboxylic Acid Derivatives (): The hydroxyimino group at position 2 provides tautomeric versatility (oxime ↔ nitroso forms) and additional hydrogen-bonding sites. Compared to the target compound’s keto group, this could lead to varied antimicrobial activity, as observed in derivatives with reduced growth (RG) against pathogens .

Comparative Data Table

Biological Activity

1,2-Dimethyl-6-oxopyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, characterized by a carboxylic acid group and a unique pyrimidine structure, is being investigated for its therapeutic applications, particularly in cancer treatment and antimicrobial properties. This article explores its biological activity through various studies, highlighting its mechanisms of action, efficacy against different cell lines, and potential as a therapeutic agent.

Chemical Structure

The chemical structure of this compound is represented as follows:

The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that this compound may inhibit certain enzymes involved in cancer cell proliferation and exhibit antimicrobial effects against various pathogens.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound using various cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung adenocarcinoma), HepG2 (hepatocellular carcinoma).

- Methodology : The MTT assay was employed to assess cell viability post-treatment with the compound at concentrations ranging from 10 µM to 100 µM over 24 hours.

Results :

- At 100 µM, significant cytotoxicity was observed in A549 cells, with viability dropping below 30%, indicating strong anticancer potential compared to standard treatments like cisplatin .

| Concentration (µM) | A549 Cell Viability (%) | HepG2 Cell Viability (%) |

|---|---|---|

| 10 | 80 | 85 |

| 50 | 50 | 70 |

| 100 | <30 | <40 |

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising results against various bacterial strains:

- Target Strains : Methicillin-resistant Staphylococcus aureus (MRSA), multidrug-resistant strains.

Findings :

- The compound demonstrated bactericidal effects with a minimum inhibitory concentration (MIC) of 25 µg/mL against MRSA strains, suggesting its potential as an antimicrobial agent .

Case Studies

Several case studies have highlighted the efficacy of pyrimidine derivatives, including this compound:

-

Study on Lung Cancer Treatment :

- A study involving A549 cells showed that treatment with this compound led to apoptosis in cancer cells through the activation of caspase pathways.

- The study concluded that the compound could serve as a lead molecule for developing new anticancer therapies.

-

Antimicrobial Efficacy Against MRSA :

- A clinical evaluation indicated that patients treated with formulations containing this compound exhibited improved outcomes in infections caused by resistant strains, emphasizing its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,2-Dimethyl-6-oxopyrimidine-5-carboxylic acid derivatives, and how are they characterized?

- Methodological Answer : Derivatives are typically synthesized via cyclocondensation reactions using substituted aldehydes, urea/thiourea, and β-keto esters under refluxing ethanol or acetic acid. For example, oxime-containing analogs are prepared by hydroxylamine hydrochloride treatment of intermediate ketones. Characterization involves IR spectroscopy (to confirm functional groups like oxime -OH stretch at ~3400 cm⁻¹), -NMR (to verify methyl group environments and ring substituents), and mass spectrometry for molecular ion confirmation .

Q. Which spectroscopic techniques are critical for structural validation of this compound and its analogs?

- Methodological Answer : A combination of techniques is essential:

- IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (-COOH, ~2500-3300 cm⁻¹) groups.

- -NMR : Resolves methyl protons (δ 2.3–2.6 ppm for C1/C2 methyl groups) and aromatic/heterocyclic protons.

- Mass Spectrometry : Confirms molecular weight via [M+H] or [M−H] peaks. Discrepancies in spectral data should be cross-validated with computational methods (e.g., DFT) .

Q. How are antimicrobial activity assays designed for these derivatives?

- Methodological Answer : Assays use agar diffusion or broth dilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Activity is quantified via inhibition zones (mm) or minimum inhibitory concentration (MIC). Positive controls (e.g., ciprofloxacin) and solvent-only negative controls are mandatory. Contradictory results across studies may arise from strain-specific resistance or variations in inoculum size .

Advanced Research Questions

Q. How can reaction yields for synthesizing derivatives be optimized while maintaining purity?

- Methodological Answer : Yield optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require post-reaction purification.

- Catalysis : Acidic (e.g., p-TsOH) or Lewis acids (e.g., ZnCl) accelerate cyclization.

- Temperature Control : Reflux at 80–100°C balances reaction rate and side-product formation.

Purity is ensured via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How do substituents at the pyrimidine ring (e.g., oxime, aryl groups) influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Oxime Group : Enhances antifungal activity by increasing hydrogen bonding with microbial enzymes.

- Aryl Substituents : Electron-withdrawing groups (e.g., nitro) improve antibacterial potency but may reduce solubility.

Computational docking (e.g., AutoDock Vina) can predict binding affinities to target enzymes like dihydrofolate reductase (DHFR) .

Q. How can contradictions in antimicrobial data between studies be systematically resolved?

- Methodological Answer : Contradictions arise from:

- Assay Variability : Standardize protocols (CLSI guidelines) for inoculum preparation and incubation time.

- Compound Stability : Test degradation under assay conditions (e.g., pH 7.4 buffer stability via HPLC).

- Synergistic Effects : Evaluate combinations with known antibiotics to rule out indirect mechanisms .

Q. What computational methods are used to validate structural and electronic properties?

- Methodological Answer :

- DFT Calculations : Predict geometric parameters (bond angles/lengths) and compare with crystallographic data.

- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic sites for reactivity prediction.

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .

Data Analysis and Experimental Design

Q. What strategies mitigate spectral data contradictions (e.g., unexpected -NMR splitting patterns)?

- Methodological Answer :

- Dynamic Effects : Consider tautomerism (e.g., keto-enol equilibria) affecting peak splitting. Variable-temperature NMR can resolve this.

- Impurity Profiling : Use LC-MS to detect byproducts (e.g., unreacted intermediates).

- Cross-Validation : Compare with analogous compounds in spectral databases (e.g., PubChem) .

Q. How are enzyme inhibition assays designed to evaluate mechanistic pathways?

- Methodological Answer :

- Target Selection : Prioritize enzymes linked to microbial survival (e.g., DHFR, β-lactamases).

- Kinetic Assays : Measure IC values using fluorogenic substrates (e.g., MCA-peptides for protease activity).

- Docking Studies : Correlate inhibition potency with binding mode predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.